1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H14N2O . It is a pyrazole derivative, a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms .
Synthesis Analysis
This compound has been synthesized by the reaction of phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde and acetophenone by the Claisen-Schmidt reaction in ethanol using a microwave-assisted method .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring connected to a phenyl ring and a p-tolyl group . The aldehyde group is almost coplanar with the pyrazole ring .Chemical Reactions Analysis
The Claisen-Schmidt reaction used in the synthesis of this compound is a base-catalyzed condensation reaction between an aldehyde and a ketone .Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.30 g/mol . It has a complexity of 319 and a topological polar surface area of 34.9 Ų .Scientific Research Applications
Antimicrobial Applications
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derivatives have been extensively studied for their antimicrobial properties. Research indicates that the antimicrobial activity of these compounds depends on the type of the Schiff base moiety. A study by Hamed et al. (2020) synthesized various pyrazole derivatives and found them effective against gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential in combating microbial infections.
Anti-Inflammatory and Analgesic Applications
Several studies have explored the anti-inflammatory and analgesic properties of pyrazole derivatives. Bono Naga Sudha et al. (2021) synthesized a series of these compounds and found significant anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control.
Optical and Structural Properties
The structural and optical properties of pyrazole derivatives are also of scientific interest. Mary et al. (2015) investigated the molecular structure and vibrational frequencies of a related compound, finding potential for nonlinear optics applications due to its hyperpolarizability.
Anticonvulsant and Analgesic Studies
Pyrazole analogues have been synthesized and evaluated for their anticonvulsant and analgesic activities. For instance, Viveka et al. (2015) designed new compounds that exhibited potent anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders.
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives form a significant part of research in this area. Studies like those by Baashen et al. (2017) and Hu et al. (2010) focus on novel synthesis methods, contributing to the development of new pharmaceuticals and materials.
Mechanism of Action
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGVPPTLNTKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351070 | |
Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-52-5 | |
Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?
A: this compound is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.
Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from this compound?
A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from this compound and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.
Q3: How does the structure of this compound derived compounds relate to their antimicrobial activity?
A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.
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